molecular formula C16H23NO6S B4067643 ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

Cat. No.: B4067643
M. Wt: 357.4 g/mol
InChI Key: IHXGJPYOOQTZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C16H23NO6S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.12460863 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Microwave-Assisted Synthesis and Biological Activities : A study by Karaman et al. (2016) highlights the synthesis of sulfonyl hydrazone derivatives incorporating piperidine rings, including compounds related to ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate. These derivatives were synthesized to explore their antioxidant and anticholinesterase activities. The research indicates significant potential in medicinal chemistry, particularly for compounds that exhibit antioxidative properties and enzyme inhibitory activity Karaman et al., 2016.

  • Anticancer Agent Synthesis : The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents have been reported by Rehman et al. (2018). This research underscores the anticancer potential of these hybrids, advocating for further in vivo studies to confirm their therapeutic utility Rehman et al., 2018.

  • Antibacterial Activity : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This study presents a methodological advancement in synthesizing compounds with significant antibacterial activity, suggesting the potential application of these derivatives in addressing bacterial infections Iqbal et al., 2017.

Chemical Synthesis and Catalyst Applications

  • Catalysis and Chemical Reactions : A study by Ghorbani‐Choghamarani and Akbaripanah (2012) introduced 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst for the formylation of alcohols and amines under neat conditions, demonstrating the versatility and green chemistry potential of such compounds in organic synthesis Ghorbani‐Choghamarani & Akbaripanah, 2012.

Biological Evaluation and Molecular Docking

  • Antibacterial and α-Glucosidase Inhibitory Activities : Munir et al. (2017) investigated the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate. This research highlights the multifaceted biological activities of derivatives related to this compound, underscoring their potential in treating bacterial infections and managing type-2 diabetes Munir et al., 2017.

Properties

IUPAC Name

ethyl 1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c1-4-23-16(18)12-6-5-9-17(11-12)24(19,20)13-7-8-14(21-2)15(10-13)22-3/h7-8,10,12H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGJPYOOQTZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
Reactant of Route 5
ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.